trans-4-Aminocyclohexanemethanol hydrochloride
Overview
Description
trans-4-Aminocyclohexanemethanol hydrochloride: is an organic compound with the molecular formula C₇H₁₆ClNO. It is a white to off-white solid that is soluble in water and common organic solvents such as ethanol and ether . This compound is known for its applications in pharmaceutical synthesis and organic synthesis, making it a valuable intermediate in the production of various drugs and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Aminocyclohexanemethanol hydrochloride generally involves the reduction of cyclohexan-1,4-dione. One common method of synthesis is the reduction using a natural gas catalyst, such as hydrogen and a palladium catalyst . The reaction conditions and specific synthetic routes can be adjusted as needed to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions: trans-4-Aminocyclohexanemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted cyclohexanemethanol derivatives.
Scientific Research Applications
Chemistry: trans-4-Aminocyclohexanemethanol hydrochloride is used as a building block in organic synthesis. It provides a flexible platform for introducing amines or other functional groups, facilitating the synthesis of complex organic molecules .
Biology and Medicine: In the pharmaceutical industry, this compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride. It can also react with butyric acid-(2-chloro-ethyl ester) to form butyric acid 4-amino-cyclohexyl ester, which has potential therapeutic applications .
Industry: The compound is used in the production of functional materials, including dyes and polymers. Its unique structure allows for the creation of materials with specific properties, making it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of trans-4-Aminocyclohexanemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: A related compound with similar chemical properties and applications.
trans-4-Aminocyclohexanecarboxylic acid: Another similar compound used in organic synthesis and pharmaceutical applications.
Uniqueness: trans-4-Aminocyclohexanemethanol hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications. Its ability to introduce functional groups and participate in various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(4-aminocyclohexyl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHKTFVRDSRTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933936 | |
Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-95-5, 1504-49-0 | |
Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1504-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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